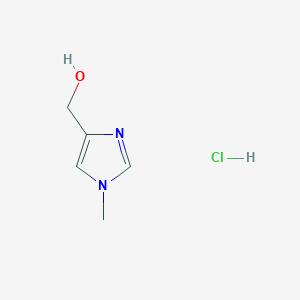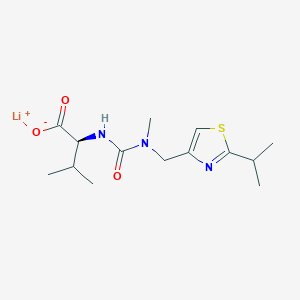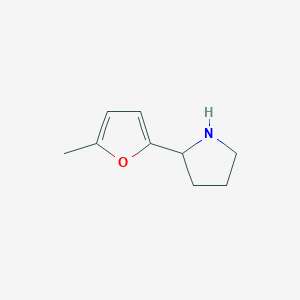![molecular formula C8H10N4 B3022751 (7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine CAS No. 1020033-70-8](/img/structure/B3022751.png)
(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
Vue d'ensemble
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
Triazoles can be synthesized via various methods. One common method involves the aromatic nucleophilic substitution of a precursor molecule with different amines . Another method involves the cyclization of certain precursors .Molecular Structure Analysis
The molecular structure of triazoles can be optimized using computational chemistry tools such as the GAUSSIAN 16W program package .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their versatile structure. For example, they can participate in aromatic nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary widely depending on their specific structure. For example, the molecular weight of a specific triazole compound can be determined from its molecular formula .Applications De Recherche Scientifique
Antibacterial Activity
(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine: has been explored for its antibacterial potential. Researchers have synthesized derivatives based on its structure to combat multidrug-resistant pathogens. These compounds may serve as promising candidates in the fight against bacterial infections .
Antifungal Properties
Triazole derivatives, including (7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine , play a crucial role in antifungal therapy. Commercially available antifungal drugs like fluconazole and voriconazole contain the triazole nucleus. These compounds inhibit fungal growth by interfering with essential enzymes and cell membrane components .
Antiviral Activity
The triazole moiety has demonstrated antiviral potential. Researchers have synthesized substituted 1,2,4-triazole analogues to explore their antiviral effects. While specific studies on (7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine are limited, its structural features suggest possible antiviral applications .
Antioxidant Effects
Triazole derivatives have been investigated for their antioxidant properties. Although direct studies on this specific compound are scarce, its structural similarity to other known antioxidants implies potential benefits in oxidative stress management .
Anti-Inflammatory and Analgesic Potential
The triazole scaffold has been associated with anti-inflammatory and analgesic effects. While more research is needed, compounds like (7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine may contribute to pain relief and inflammation control .
Antiepileptic and Antidepressant Activities
Triazole-containing drugs, such as rufinamide (antiepileptic) and trazodone (antidepressant), highlight the importance of this heterocyclic moiety in neurological disorders. Although specific data on our compound are lacking, it could potentially exhibit similar effects .
Mécanisme D'action
Target of Action
The primary target of (7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is the DNA-dependent protein kinase (DNA-PK) . DNA-PK is a key component within the DNA damage response, responsible for recognizing and repairing double-strand DNA breaks (DSBs) via non-homologous end joining .
Mode of Action
(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine acts as an inhibitor of the DNA-PK catalytic subunit (DNA-PKcs) . It binds to the DNA-PKcs, preventing it from repairing DSBs, which can lead to cell death, particularly in cancer cells that often have more DNA damage .
Biochemical Pathways
The compound affects the DNA damage response pathway . By inhibiting DNA-PKcs, it disrupts the non-homologous end joining pathway, a major pathway for repairing DSBs . This disruption can lead to an accumulation of DNA damage, triggering apoptosis, or programmed cell death .
Pharmacokinetics
The compound has been optimized forgood PI3 kinase selectivity , permeability , and metabolic stability , which are crucial for its bioavailability .
Result of Action
The inhibition of DNA-PKcs by (7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine leads to an accumulation of DNA damage, which can trigger apoptosis . This makes the compound potentially useful for treating diseases characterized by rapid cell division, such as cancer .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6-2-3-12-7(4-6)10-11-8(12)5-9/h2-4H,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYNVTFOMRVVHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218630 | |
| Record name | 7-Methyl-1,2,4-triazolo[4,3-a]pyridine-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020033-70-8 | |
| Record name | 7-Methyl-1,2,4-triazolo[4,3-a]pyridine-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020033-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-1,2,4-triazolo[4,3-a]pyridine-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![{2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol](/img/structure/B3022685.png)
![[2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B3022686.png)

